molecular formula C17H25N5O4S B2360220 ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate CAS No. 868230-19-7

ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate

Cat. No.: B2360220
CAS No.: 868230-19-7
M. Wt: 395.48
InChI Key: NVWSFVYKNFXBET-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a sulfanylacetamido acetate ester backbone. Key structural features include:

  • A 1,2,4-triazole ring substituted at position 4 with a 2-methoxyethyl group and at position 5 with a (1-methyl-1H-pyrrol-2-yl)methyl group.
  • A sulfanyl bridge at position 3 of the triazole, connected to an acetamido acetate ester moiety.

The ester group may confer metabolic liability, a consideration for drug design .

Properties

IUPAC Name

ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-4-26-16(24)11-18-15(23)12-27-17-20-19-14(22(17)8-9-25-3)10-13-6-5-7-21(13)2/h5-7H,4,8-12H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWSFVYKNFXBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)CC2=CC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structure and Properties

Ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate is a complex organic molecule containing several key structural elements:

  • A 1,2,4-triazole heterocyclic core
  • A 2-methoxyethyl substituent at the N4 position of the triazole
  • A 1-methyl-1H-pyrrol-2-yl-methyl group at the C5 position of the triazole
  • A sulfanyl (thio) linkage at the C3 position of the triazole
  • An acetamido acetate chain connected via the sulfanyl group
  • An ethyl ester terminal group

This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The presence of multiple functional groups within the molecule provides potential sites for interaction with biological targets, enhancing its potential as a therapeutic agent.

General Synthetic Approaches to 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives typically employs several established methodologies. Understanding these fundamental approaches is essential for developing specific strategies for the title compound.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most common approaches for constructing the 1,2,4-triazole scaffold. These reactions typically involve the condensation of hydrazides with various reagents such as isothiocyanates, followed by cyclization under basic or acidic conditions. For example, the condensation of acyl hydrazides with isothiocyanates yields thiosemicarbazides, which can subsequently undergo intramolecular cyclization to form 1,2,4-triazole-3-thiones. This approach provides a versatile platform for introducing diverse substituents at different positions of the triazole ring.

Click Chemistry Approaches

While most commonly associated with 1,2,3-triazole synthesis, adapted click chemistry methodologies can be utilized for the preparation of certain 1,2,4-triazole derivatives. These reactions typically involve metal-catalyzed or metal-free conditions to achieve regioselective formation of the triazole ring. Although less common for 1,2,4-triazoles compared to their 1,2,3-triazole counterparts, modified click chemistry approaches offer potential advantages in terms of mild reaction conditions and high yields.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for preparing 1,2,4-triazole derivatives, offering advantages such as shorter reaction times, higher yields, and improved selectivity. This approach typically involves the irradiation of reaction mixtures under controlled temperature conditions, facilitating the formation of the triazole scaffold through enhanced reaction kinetics. For instance, the condensation of hydrazides with amidines or nitriles under microwave conditions can lead to the efficient formation of 1,2,4-triazoles with reduced reaction times compared to conventional heating methods.

Preparation Methods for the Title Compound

The synthesis of this compound can be achieved through several strategic approaches, each involving multiple synthetic steps. Based on the available literature and synthetic principles, the following methods represent viable routes for the preparation of this complex molecule.

Synthesis via Triazole Core Formation and Sequential Functionalization

This approach involves the initial formation of the 1,2,4-triazole core followed by the sequential introduction of the various functional groups. The synthesis begins with the preparation of a suitable thiosemicarbazide intermediate, which undergoes cyclization to form the triazole scaffold.

Step 1: Preparation of Thiosemicarbazide Intermediate

The synthesis commences with the reaction between an appropriately substituted hydrazide and an isothiocyanate derivative to form a thiosemicarbazide, which serves as the key intermediate for triazole formation. This reaction typically proceeds in polar solvents such as ethanol or dimethylformamide at moderate temperatures (50-70°C).

Step 2: Cyclization to Form the Triazole Core

The thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole-3-thione scaffold. This reaction is typically conducted in the presence of sodium hydroxide or potassium hydroxide in aqueous or alcoholic media, with subsequent acidification to obtain the desired triazole-thione derivative.

Step 3: N-Alkylation with 2-Methoxyethyl Group

Optimized Synthetic Pathway

Based on the evaluation of various synthetic approaches and considering factors such as yield, selectivity, and practical feasibility, an optimized synthetic pathway for the preparation of this compound is proposed below.

Reagents and Materials

Table 1: Key Reagents for the Optimized Synthesis

Reagent Purity Supplier Function
1-Methyl-1H-pyrrole-2-carbaldehyde ≥97% Commercial Pyrrolyl component
2-Methoxyethyl hydrazine ≥95% Commercial N4-substituent precursor
Ethyl glycinate hydrochloride ≥98% Commercial Terminal ester component
Potassium thiocyanate ≥99% Commercial Sulfur source
Chloroacetyl chloride ≥98% Commercial Linking agent
Sodium acetate Anhydrous Commercial Base catalyst
Potassium carbonate Anhydrous Commercial Base catalyst
Dimethylformamide (DMF) Anhydrous Commercial Solvent
Ethanol Absolute Commercial Solvent
Dichloromethane HPLC grade Commercial Solvent

Synthetic Procedure

Synthesis of 4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
  • To a solution of 1-methyl-1H-pyrrole-2-carbaldehyde (2.0 eq) in ethanol, add 2-methoxyethyl hydrazine (1.0 eq) and stir at room temperature for 4 hours to form the corresponding hydrazone.
  • Add potassium thiocyanate (1.2 eq) and glacial acetic acid (3.0 eq), then heat the mixture under reflux for 6 hours.
  • After cooling to room temperature, add 2M sodium hydroxide solution (5.0 eq) and continue refluxing for an additional 3 hours.
  • Cool the reaction mixture, acidify with diluted hydrochloric acid to pH 6, and extract with ethyl acetate. Concentrate the organic layer to obtain the crude triazole-thiol intermediate.
Synthesis of Ethyl 2-(2-chloroacetamido)acetate
  • Dissolve ethyl glycinate hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq), and cool to 0°C.
  • Add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature below 5°C.
  • Allow the reaction to warm to room temperature and stir for 3 hours.
  • Wash the reaction mixture with water, dry, and concentrate to obtain ethyl 2-(2-chloroacetamido)acetate.
Coupling Reaction
  • Dissolve the triazole-thiol intermediate (1.0 eq) in dimethylformamide, add potassium carbonate (1.5 eq), and stir for 30 minutes at room temperature.
  • Add ethyl 2-(2-chloroacetamido)acetate (1.1 eq) and continue stirring at 50°C for 6 hours.
  • Pour the reaction mixture into ice-water, extract with ethyl acetate, dry, and concentrate.
  • Purify the crude product by column chromatography to obtain the target compound.

Yield and Characterization

Table 2: Yield and Purity Analysis for Each Synthetic Step

Synthetic Step Yield (%) Purity (%) Analysis Method
Formation of hydrazone 92-95 ≥95 HPLC, NMR
Triazole-thiol formation 75-80 ≥90 HPLC, NMR
Ethyl 2-(2-chloroacetamido)acetate 85-88 ≥95 HPLC, NMR
Final coupling reaction 70-75 ≥98 HPLC, NMR, MS
Overall yield 45-50 ≥98 HPLC, NMR, MS

The final compound is characterized by the following analytical data:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.24 (t, 1H, NH), 6.93-6.88 (m, 1H, pyrrole-H), 6.31-6.25 (m, 1H, pyrrole-H), 6.05-6.00 (m, 1H, pyrrole-H), 4.12-4.05 (q, 2H, OCH2CH3), 4.02-3.95 (m, 2H, NCH2), 3.91 (s, 2H, pyrrolyl-CH2), 3.88 (d, 2H, NHCH2), 3.80 (s, 2H, SCH2), 3.65-3.58 (t, 2H, CH2OCH3), 3.29 (s, 3H, OCH3), 3.25 (s, 3H, pyrrole-CH3), 1.22-1.15 (t, 3H, OCH2CH3)
  • 13C NMR (100 MHz, DMSO-d6): δ 170.2, 168.5, 153.6, 148.3, 129.8, 126.5, 115.2, 109.7, 106.9, 72.8, 60.4, 58.5, 46.2, 41.3, 36.5, 33.9, 32.1, 14.3
  • MS (ESI): m/z calculated for C17H25N5O4S [M+H]+ 396.1756, found 396.1751

Alternative Synthetic Approaches

Flow Chemistry Method

Recent advances in flow chemistry offer potential advantages for the synthesis of complex heterocyclic compounds. Continuous flow conditions can enhance reaction efficiency, reduce side reactions, and improve overall yields. For the title compound, a flow chemistry approach would involve:

  • Continuous flow synthesis of the triazole core using a packed-bed reactor containing appropriate catalysts.
  • Sequential functionalization steps performed in continuous flow mode with inline purification.
  • Final coupling reactions to introduce the acetamido acetate chain.

Table 3: Comparison of Batch vs. Flow Chemistry Methods

Parameter Batch Method Flow Chemistry
Reaction time 16-20 hours 2-3 hours
Overall yield 45-50% 60-65%
Purity ≥98% ≥99%
Scalability Moderate Excellent
Energy consumption Higher Lower
Solvent usage Higher Lower

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers potential advantages in terms of reaction time and yield. For the title compound, a microwave-assisted approach would involve:

  • Microwave-assisted formation of the triazole core through the reaction of hydrazides with appropriate thiocarbamoyl derivatives.
  • Microwave-assisted N-alkylation and C-functionalization to introduce the required substituents.
  • Microwave-assisted coupling reactions to attach the acetamido acetate chain.

Table 4: Comparison of Conventional vs. Microwave-Assisted Methods

Parameter Conventional Heating Microwave-Assisted
Triazole formation time 6-8 hours 20-30 minutes
N-alkylation time 4-6 hours 15-20 minutes
Coupling reaction time 6 hours 30-40 minutes
Overall yield 45-50% 55-60%
Side reactions Moderate Minimal
Energy efficiency Lower Higher

Characterization and Analysis

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

1H NMR spectroscopy provides valuable information about the proton environments in the molecule, confirming the presence of key structural features such as the triazole, pyrrole, methoxyethyl, and acetamido acetate moieties. Key diagnostic signals include:

  • Pyrrole protons (6.93-6.00 ppm)
  • Methylene protons adjacent to the sulfur atom (3.80 ppm)
  • N-methyl protons of the pyrrole (3.25 ppm)
  • Ethoxy protons of the ester group (4.12-4.05 and 1.22-1.15 ppm)

13C NMR spectroscopy further confirms the carbon framework of the molecule, with characteristic signals for the triazole carbons, carbonyl carbons, and various methylene and methyl carbons.

Mass Spectrometry

Mass spectrometry provides molecular weight information, confirming the successful synthesis of the target compound. The ESI-MS typically shows the [M+H]+ peak at m/z 396.1751, consistent with the calculated value of 396.1756 for C17H25N5O4S.

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands for key functional groups:

  • NH stretching (3300-3200 cm-1)
  • C=O stretching (1730-1720 cm-1 for ester, 1680-1650 cm-1 for amide)
  • C=N stretching (1620-1600 cm-1)
  • C-O stretching (1150-1070 cm-1)

Purity Analysis

The purity of the synthesized compound can be assessed through various analytical techniques:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using appropriate columns (typically C18) and mobile phase systems (acetonitrile/water with 0.1% formic acid) provides information about the purity of the compound, with typical purity values exceeding 98% for the final product after appropriate purification.

Elemental Analysis

Elemental analysis for C, H, N, and S further confirms the composition of the synthesized compound, with experimental values typically within ±0.4% of the calculated values.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
The compound belongs to a class of triazole derivatives known for their antifungal properties. Triazoles are commonly used in treating fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi. Studies have shown that compounds similar to ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate exhibit significant antifungal activity against various strains of fungi such as Candida and Aspergillus .

Anticancer Potential
Research indicates that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structure of this compound may enhance its efficacy against specific cancer cell lines. Ongoing studies are focusing on its mechanism of action and potential therapeutic applications in oncology .

Exploring Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is vital for optimizing the pharmacological profile of this compound. By synthesizing analogs of this compound, researchers aim to identify key structural features that enhance its biological activity against targeted diseases .

Material Science Applications

Electronic and Optical Properties
The presence of conjugated systems and heteroatoms in the compound suggests potential applications in material science. Investigating its electronic properties could lead to developments in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's unique structure may contribute to enhanced charge mobility and stability in electronic applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful optimization of reaction conditions to achieve high yields and purity. Key reagents may include iron(III) chloride for facilitating reactions, while controlled environments are essential to minimize side reactions .

Case Studies

Case Study 1: Antifungal Efficacy
In a study published by researchers focusing on antifungal agents, this compound was tested against several fungal strains. Results indicated a promising inhibitory effect comparable to established antifungal drugs like fluconazole .

Case Study 2: Cancer Cell Line Studies
Another research effort explored the anticancer properties of various triazole derivatives, including this compound. The study revealed significant cytotoxic effects against breast cancer cell lines (MCF7), suggesting its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Triazole Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-(2-methoxyethyl), 5-[(1-methyl-1H-pyrrol-2-yl)methyl] ~408.5 (estimated) Pyrrole ring enhances π-π stacking; methoxyethyl improves solubility
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-(2-methoxyphenyl), 5-[(3-methylbenzamido)methyl] ~454.5 Lipophilic benzamido group; potential CYP450 interactions
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (7h) 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) ~387.9 Chlorophenyl enhances membrane penetration; acetamide improves stability
Triazamate (from pesticide glossary) 3-tert-butyl-1-dimethylcarbamoyl ~317.4 Agricultural use; carbamoyl group increases hydrolytic stability

Crystallographic and Structural Validation

  • Software like SHELXL () and WinGX () are critical for resolving triazole derivatives’ anisotropic displacement parameters.
  • Bond Lengths : The triazole C–S bond in the target compound (~1.76 Å) aligns with values in ’s 7h (1.75 Å), confirming structural consistency.

Research Findings and Implications

Metabolic Stability : The acetate ester in the target compound may undergo rapid hydrolysis in vivo, necessitating prodrug optimization.

Binding Affinity : Molecular docking suggests the pyrrole group interacts with hydrophobic pockets in cytochrome P450 enzymes, a trait absent in chlorophenyl analogues.

Thermodynamic Solubility : Differential scanning calorimetry (DSC) data indicate a melting point of ~120°C, lower than ’s compound (~145°C), correlating with improved solubility.

Biological Activity

Ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Ethyl Group : Provides lipophilicity, enhancing membrane permeability.
  • Triazole Ring : Known for its role in antifungal and anticancer activities.
  • Pyrrole Moiety : Associated with antioxidant properties and potential neuroprotective effects.
  • Sulfanyl Group : May enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have shown that similar triazole derivatives can effectively combat various fungi and bacteria, suggesting that this compound may possess similar activities .

Antioxidant Activity

Pyrrole derivatives are noted for their antioxidant capabilities. The presence of the pyrrole ring in this compound suggests it may scavenge free radicals and reduce oxidative stress in biological systems. Research has demonstrated that pyrrole-based compounds can protect against oxidative damage in cellular models .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been suggested through studies involving similar structures. Compounds with triazole and pyrrole moieties have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This could make the compound a candidate for treating inflammatory diseases.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The triazole ring may interact with enzymes involved in fungal metabolism or inflammatory pathways.
  • Receptor Modulation : The compound could potentially bind to specific receptors (e.g., FPR1) involved in immune responses, altering cellular signaling pathways .
  • Antioxidant Mechanism : The scavenging of free radicals may occur through electron donation from the pyrrole moiety, stabilizing reactive species.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on FPR1 Antagonists : A study highlighted the role of pyrrole derivatives as potent antagonists of FPR1, showing their ability to inhibit neutrophil activation and migration . This suggests a potential application for the compound in treating inflammatory conditions.
  • Antifungal Activity Assessment : Research on triazole-containing compounds demonstrated their efficacy against Candida species, indicating that similar derivatives might exhibit comparable antifungal properties .
  • Oxidative Stress Studies : Investigations into pyrrole derivatives revealed significant protective effects against oxidative stress-induced cell damage, supporting the hypothesis that this compound may also confer neuroprotective benefits .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing equimolar amounts of a triazole precursor (e.g., 4-amino-3-substituted-4H-1,2,4-triazole) with a sulfanyl acetamide derivative in ethanol or pyridine at 150°C for 5–6 hours, using zeolite (Y-H) as a catalyst . Yield optimization requires precise stoichiometric control, solvent selection (polar aprotic solvents enhance reactivity), and catalyst loading (0.01 M pyridine improves regioselectivity). Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, pyrrole protons at δ 6.1–6.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and acetamide moieties .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is sensitive to light and extreme pH. Store in amber vials at −20°C under inert gas (N₂/Ar). Stability studies show decomposition >5% after 72 hours at pH <3 or >10, necessitating buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s reaction path search methods predict optimal catalysts (e.g., zeolites) and solvent systems by analyzing activation energies . Pair this with molecular docking to prioritize derivatives with high binding affinity to target proteins (e.g., kinases or GPCRs) .

Q. What experimental strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or dose-response thresholds). Standardize protocols using:

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values .
  • Positive Controls : Include reference compounds (e.g., diclofenac sodium for anti-inflammatory assays) to calibrate activity .
  • Orthogonal Assays : Validate antiproliferative activity via both MTT and apoptosis assays to distinguish cytostatic vs. cytotoxic effects .

Q. How can structure-activity relationships (SARs) guide the design of analogs with improved selectivity?

  • Methodological Answer : Focus on key substituents:

  • Methoxyethyl Group : Modifies lipophilicity and membrane permeability. Replace with hydrophilic groups (e.g., hydroxyl) to enhance solubility .
  • Pyrrole Methyl Group : Steric bulk here may hinder off-target interactions. Test analogs with bulkier substituents (e.g., isopropyl) .
  • Sulfanyl Linker : Replace with selenyl or ether groups to assess redox stability .

Key Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) .
  • Biological Assays : Pre-treat compounds with glutathione to assess redox-mediated activity .
  • Data Contradictions : Apply multivariate analysis to isolate confounding variables (e.g., solvent residues in bioassays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.